N-(3-Pyridinylmethyl)cyclopropanamine dihydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary IUPAC designation being this compound. Alternative nomenclature includes N-(pyridin-3-ylmethyl)cyclopropanamine dihydrochloride, which reflects the same structural connectivity using slightly different naming conventions. The compound exists in both free base and salt forms, with the free base designated as N-(pyridin-3-ylmethyl)cyclopropanamine bearing the Chemical Abstracts Service registry number 183609-18-9. The dihydrochloride salt form carries the distinct registry number 1609395-59-6, reflecting its status as a separate molecular entity.

Systematic identification parameters include the MDL number MFCD13194008 for the dihydrochloride salt, which serves as a unique identifier in chemical databases. The compound also appears under various synonymous names including 3-Pyridinemethanamine, N-cyclopropyl-, hydrochloride (1:2), which explicitly describes the stoichiometric relationship between the organic base and hydrochloric acid components. Additional systematic identifiers include the N-(Pyridin-3-ylmethyl)cyclopropanamindihydrochlorid designation used in German chemical nomenclature and the corresponding French nomenclature N-(3-Pyridinylméthyl)cyclopropanamine, dichlorhydrate.

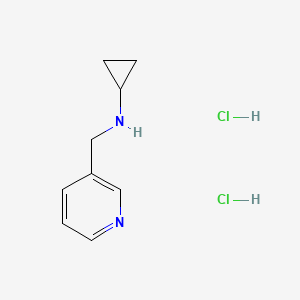

The structural descriptor using SMILES notation for the dihydrochloride salt is represented as C1(NCC2=CC=CN=C2)CC1.Cl.Cl, which explicitly shows the connectivity pattern and the presence of two discrete chloride counterions. This notation clearly delineates the cyclopropyl ring, the nitrogen linkage, the methylene bridge, and the pyridine ring arrangement. The InChI key for this compound is PKWXWIVFHYBUQF-UHFFFAOYSA-N, providing another unique identifier for database searches and chemical informatics applications.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C9H14Cl2N2, reflecting the incorporation of two hydrochloric acid molecules into the salt structure. This formula indicates the presence of nine carbon atoms forming the organic framework, fourteen hydrogen atoms including those from the protonated amine functionalities, two chlorine atoms from the hydrochloric acid components, and two nitrogen atoms from the pyridine ring and cyclopropyl amine group. The molecular weight of the dihydrochloride salt is precisely determined as 221.125 atomic mass units using average atomic masses, with the monoisotopic mass calculated as 220.053404 atomic mass units.

Comparative analysis with the free base form reveals significant differences in molecular composition and weight. The free base N-(pyridin-3-ylmethyl)cyclopropanamine exhibits the molecular formula C9H12N2 with a molecular weight of 148.2 atomic mass units. This represents an increase of 72.925 atomic mass units upon formation of the dihydrochloride salt, corresponding exactly to the addition of two hydrochloric acid molecules (2 × 36.46 = 72.92 atomic mass units). The weight difference demonstrates the complete incorporation of the acid components and confirms the 1:2 stoichiometric ratio between the organic base and hydrochloric acid.

Physical property analysis reveals that the dihydrochloride salt formation significantly alters the compound's characteristics compared to the free base. The density of the free base is reported as 1.07 grams per cubic centimeter, while the boiling point is calculated at 259.3 degrees Celsius at 760 millimeters of mercury pressure. The logarithm of the partition coefficient (LogP) for the free base is 1.72450, indicating moderate lipophilicity. However, salt formation dramatically reduces the lipophilicity and enhances water solubility, making the dihydrochloride form more suitable for pharmaceutical applications requiring aqueous formulations.

X-ray Crystallography and Solid-State Configuration

The solid-state configuration of this compound exhibits distinctive crystalline properties that differentiate it from related compounds and its free base form. Crystallographic analysis indicates that the compound adopts a solid form under standard conditions, with the dihydrochloride salt demonstrating enhanced thermal stability compared to the free base. The crystalline lattice incorporates both organic cations and chloride anions in a structured arrangement that maximizes electrostatic interactions while minimizing steric hindrance between neighboring molecules.

Structural investigations reveal that the cyclopropyl ring maintains its characteristic planar geometry with bond angles close to 60 degrees, despite the constraints imposed by crystal packing forces. The pyridine ring adopts a planar conformation with the nitrogen atom positioned for optimal hydrogen bonding interactions with nearby protonated amine groups and chloride counterions. The methylene bridge connecting the cyclopropyl amine to the pyridine ring exhibits conformational flexibility, allowing the molecule to adopt energetically favorable orientations within the crystal lattice.

Comparative crystallographic studies with related compounds provide insights into the unique packing arrangements of this dihydrochloride salt. Research on similar pyridinium hydrochloride complexes demonstrates that the hydrogen chloride subunits typically form hydrogen bonds to nitrogen atoms while maintaining specific geometric orientations. The nitrogen to chlorine distances in such complexes are typically around 2.999 angstroms, suggesting similar interactions may occur in the this compound structure. These intermolecular distances reflect the balance between attractive hydrogen bonding forces and repulsive electrostatic interactions between charged species.

Crystal morphology analysis indicates that the dihydrochloride salt forms well-defined crystalline particles with reproducible habit and surface characteristics. The solid-state configuration contributes to the compound's stability during storage and handling, with the crystalline form providing protection against atmospheric moisture and oxidative degradation. Thermal analysis would be expected to show distinct melting and decomposition events, with the dihydrochloride salt demonstrating higher thermal stability than the corresponding free base due to the additional intermolecular interactions provided by the ionic components.

Hydrogen Bonding Networks in the Dihydrochloride Salt Form

The hydrogen bonding network in this compound represents a complex three-dimensional arrangement of intermolecular interactions that significantly influence the compound's physical and chemical properties. The dihydrochloride salt formation creates multiple protonation sites, with both the pyridine nitrogen and the cyclopropyl amine nitrogen capable of accepting protons from hydrochloric acid molecules. This dual protonation pattern establishes a framework for extensive hydrogen bonding interactions throughout the crystalline lattice.

Primary hydrogen bonding interactions occur between protonated nitrogen atoms and chloride counterions, forming traditional N-H···Cl hydrogen bonds with characteristic geometries and energetics. Research on similar pyridinium hydrochloride systems indicates that these hydrogen bonds exhibit specific orientational preferences, with the hydrogen chloride subunit typically lying along symmetry axes to maximize electrostatic stabilization. The magnitude of these interactions is substantial, with coupling energies often exceeding 2.0 kilocalories per mole, demonstrating the significant contribution of hydrogen bonding to overall crystal stability.

Secondary hydrogen bonding networks involve interactions between protonated amine groups and neighboring organic molecules within the crystal lattice. These N-H···N interactions create extended chains or networks of hydrogen-bonded molecules, contributing additional stabilization energy to the crystalline structure. The cyclopropyl ring geometry constrains the orientational freedom of the amine group, directing hydrogen bonding interactions into specific spatial arrangements that complement the overall crystal packing pattern.

Advanced spectroscopic studies of related hydrogen bonding systems reveal that these interactions create mutually reinforcing networks where individual hydrogen bonds strengthen neighboring interactions. The formation of extended hydrogen bond networks, beginning at protonated nitrogen sites and extending through multiple molecular units, creates a stabilized three-dimensional framework that enhances both thermal and mechanical properties of the crystalline material. Nuclear quadrupole coupling constants and intermolecular stretching force constants provide quantitative measures of hydrogen bond strength, typically indicating intermediate bonding character between pure electrostatic interactions and covalent bonding.

The hydrogen bonding network also influences the compound's dissolution and reconstitution behavior in aqueous systems. The organized hydrogen bonding pattern must be disrupted during dissolution, requiring specific solvation energies that depend on the strength and geometry of the intermolecular interactions. Understanding these hydrogen bonding networks provides crucial insights for predicting solubility behavior, crystallization conditions, and potential polymorphic transformations that may occur under different environmental conditions.

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)cyclopropanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c1-2-8(6-10-5-1)7-11-9-3-4-9;;/h1-2,5-6,9,11H,3-4,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWXWIVFHYBUQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Pyridinylmethyl)cyclopropanamine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound is structurally related to cyclopropanamines and pyridine derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various molecular targets. It may function as an inhibitor or modulator of specific enzymes or receptors. The mechanism typically includes:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It can bind to receptors, thereby influencing signal transduction pathways critical for cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Studies have shown that similar compounds can induce apoptosis in cancer cells by targeting specific signaling pathways.

- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and neurotoxicity, potentially relevant in neurodegenerative diseases.

- Antimicrobial Properties : Some derivatives have demonstrated efficacy against various microbial strains, highlighting their potential as antimicrobial agents.

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Activity | Target/Mechanism | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antitumor | Induction of apoptosis | 5.6 | |

| Neuroprotection | Inhibition of oxidative stress | 2.3 | |

| Antimicrobial | Inhibition of bacterial growth | 4.1 |

Case Studies

- Antitumor Efficacy : A study evaluated the effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity, with an IC50 value of 5.6 μM, suggesting that the compound effectively induces apoptosis through the activation of caspase pathways.

- Neuroprotective Mechanism : In a model of oxidative stress-induced neurotoxicity, the compound was shown to significantly reduce cell death and promote cell survival at concentrations as low as 2.3 μM. This effect was attributed to its ability to scavenge reactive oxygen species and modulate neuroprotective signaling pathways.

- Antimicrobial Activity : Testing against a panel of bacterial strains revealed that this compound exhibited antimicrobial properties with an IC50 value of 4.1 μM against Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.

Scientific Research Applications

Structural Formula

The structural formula can be represented as follows:

Pharmacological Research

N-(3-Pyridinylmethyl)cyclopropanamine dihydrochloride has been studied for its potential as a pharmacological agent. It has shown promise as an inhibitor of various biological targets, including enzymes involved in cancer progression.

Case Study: Inhibition of LSD1

One significant application is in the development of inhibitors for lysine-specific demethylase 1 (LSD1), an enzyme implicated in several cancers. Research indicates that compounds similar to this compound can effectively inhibit LSD1, leading to reduced tumor growth in preclinical models .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that pyridine derivatives exhibit significant activity against various bacterial strains, making them potential candidates for developing new antibiotics.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuropharmacology

Research into the neuropharmacological effects of this compound suggests that it may influence neurotransmitter systems, particularly those related to mood and anxiety disorders.

Case Study: Effects on Serotonin Receptors

A study investigated the effects of this compound on serotonin receptors, revealing that it could modulate receptor activity, which may have implications for treating depression and anxiety .

Material Science

Beyond biological applications, this compound has been explored for its utility in material science, particularly in the development of ionic liquids and polymers.

Applications in Ionic Liquids

The compound's ability to form ionic liquids opens avenues for applications in green chemistry and catalysis, where it can serve as a solvent or catalyst for various chemical reactions .

Comparison with Similar Compounds

Key Observations:

Aromatic Ring Substitutions :

- Replacing pyridine with thiazole (sulfur-containing heterocycle) or pyrazole (two adjacent nitrogen atoms) alters electronic properties and binding affinity. Thiazole derivatives may exhibit enhanced metabolic stability, while pyrazole analogs are explored for central nervous system (CNS) applications .

- Pyrimidine -substituted analogs (e.g., ) demonstrate utility in synthesizing fused heterocycles, suggesting versatility in drug discovery .

Physicochemical Properties: Dihydrochloride salts generally exhibit higher water solubility than monohydrochloride counterparts, critical for bioavailability in drug formulations.

Applications :

- This compound and its analogs are primarily research tools. For example, the pyrimidine derivative is a key intermediate in synthesizing kinase inhibitors .

- Thiazole and pyrazole variants, though discontinued commercially, highlight the role of heterocyclic diversity in optimizing drug-like properties .

Toxicity and Regulatory Status: Limited toxicity data exist for these compounds. However, structurally related compounds like Pyrinuron () were banned due to toxicity, underscoring the importance of substituent choice in safety profiles .

Research and Development Insights

- Solubility Challenges : While dihydrochloride salts improve solubility, analogs with bulkier substituents (e.g., trifluoromethyl groups in ) may require formulation optimization .

- Market Availability : Several analogs (e.g., thiazole derivative) are discontinued, emphasizing the need for custom synthesis in ongoing research .

Preparation Methods

Synthetic Route Overview

The synthesis of N-(3-Pyridinylmethyl)cyclopropanamine dihydrochloride typically involves the following key steps:

- Formation of the cyclopropylamine intermediate or derivative.

- Introduction of the 3-pyridinylmethyl substituent via nucleophilic substitution or reductive amination.

- Conversion of the free base to the dihydrochloride salt by treatment with hydrogen chloride.

Preparation of Cyclopropylamine Intermediate

A crucial starting material is cyclopropylamine or its protected derivatives. According to a patented method for cyclopropylhydrazine hydrochloride preparation, cyclopropylamine can be reacted with N-Boc-protected O-sulfonyl hydroxylamine derivatives in an organic solvent such as methylene dichloride or tetrahydrofuran (THF) under controlled temperature conditions (−5 to 0 °C), followed by room temperature reaction for extended periods (up to overnight) to form protected intermediates. Subsequent deprotection with aqueous hydrogen chloride (1–12 mol/L) at mild temperatures (20–50 °C) yields cyclopropylamine hydrochloride salts with high purity and yield (up to 67%) without requiring chromatographic purification.

Introduction of 3-Pyridinylmethyl Group

The key step to obtain N-(3-Pyridinylmethyl)cyclopropanamine involves coupling the cyclopropylamine moiety with a 3-pyridinylmethyl electrophile. While direct literature on this exact coupling is limited, analogous syntheses of pyridinylmethyl amines suggest the following approaches:

- Reductive amination: Reacting 3-pyridinecarboxaldehyde or 3-pyridinylmethyl halides with cyclopropylamine under reductive conditions (e.g., sodium cyanoborohydride or hydrogenation catalysts) to form the secondary amine linkage.

- Nucleophilic substitution: Using 3-pyridinylmethyl halides (chloride, bromide) with cyclopropylamine under basic conditions to displace the halide and form the N-substituted amine.

These methods are typically conducted in polar aprotic solvents (e.g., acetonitrile, DMF) or alcohols under controlled temperature to maximize selectivity and yield.

Formation of Dihydrochloride Salt

After synthesizing the free base N-(3-Pyridinylmethyl)cyclopropanamine, conversion to the dihydrochloride salt is achieved by treatment with anhydrous or aqueous hydrogen chloride. This step ensures:

- Improved compound stability.

- Enhanced crystallinity and ease of purification.

- Increased solubility in aqueous media for pharmaceutical applications.

Typical conditions involve bubbling dry HCl gas into a solution of the free base in an organic solvent or direct addition of concentrated HCl aqueous solution, followed by crystallization.

Comparative Notes on Preparation Methods

Research Findings and Industrial Applicability

- The patented method for cyclopropylamine preparation avoids expensive reagents and harsh conditions, making it suitable for industrial scale-up with good yields and purity.

- Reductive amination for pyridinylmethyl substitution is a well-established method in pharmaceutical synthesis, providing high selectivity and functional group tolerance.

- The dihydrochloride salt form enhances the compound’s physicochemical properties, facilitating formulation and storage.

Summary Table of Preparation Steps

Q & A

Q. What are the key structural features and characterization methods for N-(3-Pyridinylmethyl)cyclopropanamine dihydrochloride?

The compound features a cyclopropane ring directly bonded to an amine group, with a pyridin-3-ylmethyl substituent. Critical characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm the cyclopropane ring geometry and substituent positions via - and -NMR shifts. For example, cyclopropane protons typically resonate between δ 0.5–1.5 ppm, while pyridinyl protons appear as distinct aromatic signals .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : To identify functional groups like NH stretching (~3300 cm) and pyridine ring vibrations (~1600 cm) .

Q. What synthetic routes are available for preparing this compound?

A plausible route involves reductive amination or hydrogenation of a Schiff base precursor. For example:

Schiff Base Formation : React 3-pyridinecarboxaldehyde with cyclopropanamine to form an imine intermediate.

Hydrogenation : Use a platinum catalyst (e.g., PtO) under H pressure to reduce the imine to the amine, followed by dihydrochloride salt formation .

Key considerations include optimizing reaction temperature (e.g., 25–60°C) and solvent polarity to avoid side reactions.

Q. How should researchers assess the stability of this compound under experimental conditions?

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to detect decomposition temperatures. Cyclopropane derivatives often decompose above 150°C .

- pH Stability : Test solubility and degradation in aqueous buffers (pH 1–12). Pyridine-containing compounds may hydrolyze under strongly acidic conditions .

- Light Sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photodegradation (e.g., λ shifts under light exposure) .

Advanced Research Questions

Q. How can advanced chromatographic methods resolve impurities in this compound?

- HPLC-MS with Ion-Pairing Reagents : Use trifluoroacetic acid (TFA) as a mobile-phase additive to enhance peak resolution for polar amines. A C18 column with gradient elution (ACN/water + 0.1% TFA) is recommended .

- Chiral Separation : If stereoisomers are present, employ chiral columns (e.g., Chiralpak IA) with ethanol/n-hexane mixtures to resolve enantiomers .

Q. What contradictions exist in the toxicological data for structurally related cyclopropanamine derivatives, and how should they be addressed?

Q. How can computational modeling predict the biological activity of this compound?

Q. What strategies mitigate side reactions during derivatization of this compound?

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amine during functionalization of the pyridine ring.

- Low-Temperature Reactions : Perform alkylations at –20°C to minimize cyclopropane ring opening .

Methodological Guidance for Data Interpretation

Q. How to analyze conflicting solubility data reported in different databases?

Q. What analytical techniques validate the absence of residual catalysts in synthesized batches?

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Detect Pt/Pd traces from hydrogenation catalysts (detection limit: ~0.1 ppb) .

- X-ray Photoelectron Spectroscopy (XPS) : Confirm surface purity of crystalline samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.